molecular formula C16H12F2N2O4 B2929340 N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,5-difluorophenyl)oxamide CAS No. 899956-46-8

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,5-difluorophenyl)oxamide

Cat. No. B2929340
CAS RN: 899956-46-8
M. Wt: 334.279
InChI Key: CABCDARZDXVUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,5-difluorophenyl)oxamide, also known as BDOX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BDOX is a highly potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair mechanisms. PARP-1 inhibition has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Antiallergy Activity

One study discusses N-(4-substituted-thiazolyl)oxamic acid derivatives, which demonstrated significant antiallergy activity in a rat model. These compounds showed potent inhibition in comparison to disodium cromoglycate, indicating their potential as antiallergy agents (Hargrave et al., 1983).

Crystal Structure Analysis

Another study focused on the crystal structure analysis of a related compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide. The study provided insights into the molecular structure, vibrational frequencies, and chemical shifts, which can be critical for understanding the physical and chemical properties of related benzamide derivatives (Demir et al., 2016).

Bactericidal Activity

A study evaluated substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). This highlights the potential antimicrobial applications of benzamide derivatives in medical research (Zadrazilova et al., 2015).

Synthesis of Ordered Polyamides

Research on the synthesis of ordered polyamides using various monomers, including benzohydrazide derivatives, was conducted. This study contributes to the field of polymer chemistry and the development of new materials (Ueda & Sugiyama, 1994).

Fluorescence Sensor for Biomarker Detection

A zinc-based metal-organic framework was studied for its efficiency as a fluorescence sensor, particularly for detecting the biomarker 3-nitrotyrosine. This indicates the potential application of benzamide derivatives in biosensing technologies (Geng et al., 2022).

Colorimetric Sensing of Fluoride Anions

A study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives revealed their capability for colorimetric sensing of fluoride anions. This suggests their application in chemical sensing and environmental monitoring (Younes et al., 2020).

Anticancer Evaluation

Research on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides highlighted their potential as anticancer agents, with several derivatives showing significant activity against various cancer cell lines (Ravinaik et al., 2021).

Antimicrobial Activity

A study on N-benzimidazol-1-yl-methyl-benzamide derivatives showed promising antimicrobial properties, particularly against common pathogens like Escherichia coli and Staphylococcus aureus (Sethi et al., 2016).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,5-difluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O4/c17-10-2-3-11(18)12(6-10)20-16(22)15(21)19-7-9-1-4-13-14(5-9)24-8-23-13/h1-6H,7-8H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABCDARZDXVUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.